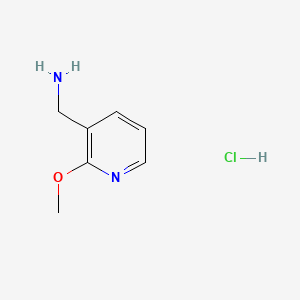![molecular formula C10H9ClF3NO4S B2462221 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 1008594-59-9](/img/structure/B2462221.png)
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid is a chemical compound with the IUPAC name N-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}tryptophan . It has a molecular weight of 446.83 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 446.83 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Sorption Mechanisms in Soil and Organic Matter
The compound 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid, related to phenoxy herbicides, demonstrates specific sorption mechanisms when interacting with soil and organic matter. Research indicates that the sorption of such compounds can be rationalized based on soil parameters like pH, organic carbon content, and iron oxides. Notably, soil organic matter and iron oxides emerge as significant sorbents for phenoxy herbicides. However, data on certain parameters like Oxalate Fe and DCB Fe are often underreported, which is crucial for a comprehensive understanding of these sorption processes (Werner et al., 2012).
Environmental Persistence and Degradation Products
Nitisinone, structurally similar to the specified compound, was originally synthesized as a triketone herbicide. Despite its limited use in agriculture due to unsatisfactory herbicidal properties and environmental impact, it has found medical applications. Studies have focused on the stability and degradation pathways of nitisinone, revealing that it forms stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid under various conditions. These findings contribute to our understanding of the environmental persistence and potential risks associated with the use of such compounds (Barchańska et al., 2019).
Wastewater Treatment and Environmental Concerns
The production of pesticides, including compounds like 2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid, generates high-strength wastewater containing various toxic pollutants. These substances pose a risk of contaminating natural water sources if not adequately treated. Biological processes and granular activated carbon have been identified as effective methods for removing such pollutants from wastewater. However, more experimental evaluations are necessary to optimize process design, efficiency, and cost (Goodwin et al., 2018).
Applications in Stimulating Oil and Gas Operations
In the context of acidizing operations for carbonate and sandstone formations in oil and gas industries, organic acids serve as alternatives to hydrochloric acid due to their weaker and less-corrosive nature. The use of organic acids like formic, acetic, citric, and lactic acids helps avoid issues such as high corrosion rates and lack of penetration associated with stronger acids. These acids play a crucial role in formation damage removal and dissolution, offering a less corrosive and more controlled approach to enhancing oil and gas extraction processes (Alhamad et al., 2020).
Eigenschaften
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO4S/c1-5(9(16)17)15-20(18,19)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVAYYUDAPMGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2462138.png)


![3-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2462143.png)

![4-[4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2462145.png)

![2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2462149.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2462150.png)

![N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2462154.png)
![5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2462157.png)
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2462158.png)
